2-Methylindeno[1,2-b]pyrrol-4(1H)-one
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Overview
Description
2-Methylindeno[1,2-b]pyrrol-4(1H)-one is a heterocyclic compound that features a fused indene and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylindeno[1,2-b]pyrrol-4(1H)-one typically involves the condensation of indene derivatives with pyrrole under specific conditions. One common method includes the use of catalysts such as Amberlyst 15 to facilitate the reaction . The reaction conditions often involve heating the reactants in a suitable solvent to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylindeno[1,2-b]pyrrol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromosuccinimide, leading to the formation of polymers.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various halogenating agents and nucleophiles under controlled temperatures.
Major Products Formed
Oxidation: Formation of dark blue polymers.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted indeno-pyrrole derivatives.
Scientific Research Applications
2-Methylindeno[1,2-b]pyrrol-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of 2-Methylindeno[1,2-b]pyrrol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
4H-Thieno[3,2-b]pyrrole: Shares the pyrrole ring but has a different fused ring system.
Uniqueness
2-Methylindeno[1,2-b]pyrrol-4(1H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to form polymers and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
112807-60-0 |
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Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-methyl-1H-indeno[1,2-b]pyrrol-4-one |
InChI |
InChI=1S/C12H9NO/c1-7-6-10-11(13-7)8-4-2-3-5-9(8)12(10)14/h2-6,13H,1H3 |
InChI Key |
FFIHFMMKEAYUFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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